molecular formula C24H31BrN4O B2608592 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 921922-98-7

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Katalognummer: B2608592
CAS-Nummer: 921922-98-7
Molekulargewicht: 471.443
InChI-Schlüssel: OJENZIPGHYTLCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a quinoline derivative, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which makes it a candidate for drug development and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of 1-methylquinolinium salts using a suitable reducing agent such as sodium borohydride.

    Bromination: The quinoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Piperazine Coupling: The brominated quinoline derivative is reacted with 4-methylpiperazine under basic conditions to form the piperazine-linked intermediate.

    Amidation: Finally, the intermediate is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline ring to further modify its structure, using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit promising anticancer properties. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, tetrahydroquinoline derivatives have shown efficacy against breast and lung cancer cells in vitro .
  • Neurological Disorders
    • The structure of this compound suggests potential use in treating neurological disorders due to the presence of the tetrahydroquinoline moiety, which is known for its neuroprotective effects. Research indicates that derivatives can enhance cognitive function and may be beneficial in conditions like Alzheimer's disease and schizophrenia by modulating neurotransmitter systems .
  • Antimicrobial Properties
    • Preliminary investigations suggest that this compound may possess antimicrobial activity. Similar benzamide derivatives have been shown to inhibit bacterial growth and could serve as a foundation for developing new antibiotics .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • A study demonstrated that tetrahydroquinoline derivatives can inhibit certain kinases involved in tumor growth, leading to reduced cell viability in cancer models .
  • Another investigation highlighted the neuroprotective effects of similar compounds in animal models of stroke, suggesting potential therapeutic applications for neurodegenerative diseases .

Research Findings

Research into this compound is ongoing. Key findings include:

Application AreaFindingsReferences
AnticancerInhibits proliferation in breast and lung cancer cells; induces apoptosis ,
Neurological DisordersPotential cognitive enhancement; neuroprotective effects observed in animal models
AntimicrobialExhibits growth inhibition against various bacterial strains

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the piperazine ring could modulate neurotransmitter activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Lacks the piperazine moiety.

    N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide: Lacks the bromine atom.

    2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromine atom and the piperazine moiety in 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide makes it unique. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on cancer research, enzyme inhibition, and structure-activity relationships (SAR).

Compound Overview

The compound features a bromine atom, a tetrahydroquinoline moiety, and a piperazine group. Its molecular formula is C19H24BrN3OC_{19}H_{24}BrN_3O, with a molecular weight of approximately 373.3 g/mol . The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinoline have shown growth inhibition against various cancer cell lines:

CompoundCell LineGI %
6pHOP-9271.8
6dACHN66.02
11gSNB-7569.53

These results suggest that the compound may similarly inhibit cell growth in specific cancer types .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on cyclin-dependent kinases (CDK2) and TRKA:

CompoundTarget EnzymeIC50 (µM)
6dCDK20.09
11gTRKA0.23

These findings highlight the compound's potential in targeting specific pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The bromine atom enhances lipophilicity and may influence binding affinity to biological targets compared to other halogens like chlorine or fluorine .

Comparative Analysis

A comparative analysis with similar compounds reveals the following:

Compound NameKey FeaturesBiological Activity
4-bromo-N-(...)Benzamide core with bromineAnticancer activity
5-bromo-N-(...)Furan ring presentEnzyme inhibition
2-chloro-N-(...)Chlorine substitutionReduced activity compared to bromine analogs

The presence of the bromine atom is significant in enhancing the reactivity and selectivity of these compounds towards specific biological targets .

Case Studies

Several case studies have explored the effects of similar compounds on cancer cell lines:

  • Study on Lung Carcinoma : Compounds derived from tetrahydroquinoline were tested against lung carcinoma cell lines H441 and A549, showing promising growth inhibition rates.
  • Kidney Cancer Research : A study highlighted that certain derivatives exhibited over 80% growth inhibition in renal carcinoma cells (RFX 393), indicating strong anticancer potential.

These studies underline the therapeutic promise of compounds related to 2-bromo-N-(...) in oncology .

Eigenschaften

IUPAC Name

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)20-7-3-4-8-21(20)25)19-9-10-22-18(16-19)6-5-11-28(22)2/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJENZIPGHYTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.